molecular formula C7H13ClN2O B2716927 2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride CAS No. 2093980-11-9

2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride

Cat. No.: B2716927
CAS No.: 2093980-11-9
M. Wt: 176.64
InChI Key: RTFGTWXHXGSLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride is a chemical compound with the CAS number 2093980-11-9 . It has a molecular weight of 176.65 . The compound is stored at room temperature and is available in powder form . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2O.ClH/c8-4-1-7(10)2-5-9-6-3-7;/h9-10H,1-3,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 176.65 .

Scientific Research Applications

Improved Synthesis and Radiolabeling Applications

An improved synthesis method for the precursor acetic acid-piperidine-4-yl ester, a derivative related to 2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride, was developed to facilitate the production of [11C]MP4A for PET studies of the acetylcholine neurotransmission system. This advancement allows for greater purity and yield, enhancing research capabilities in neurochemistry and pharmacology (Carpinelli et al., 2006).

Electrochemistry and Redox Chemistry

The study of TEMPOH derivatives in acetonitrile, a closely related research area, revisited the electrochemical behavior of these compounds. This research has implications for understanding and developing redox sequences and mechanisms in organic chemistry, potentially impacting synthesis strategies and the development of redox-active materials (Zhao et al., 2022).

Solvent Effects on Chemical Reactions

Research into the solvent effects on tautomeric equilibria and solvent modulation of hydroxyl radical reactivity highlights the significant role of acetonitrile in influencing chemical reactions. These studies provide valuable insights into solvent choice and its effects on reaction outcomes, essential for optimizing conditions in synthetic chemistry (Szafran et al., 1993); (Mitroka et al., 2010).

Applications in Organic Synthesis and Material Science

Further applications of related compounds in organic synthesis and material science include the formation of hydroxymethyliridium(III) compounds and the synthesis of highly conjugated polycationic polythiophenes. These studies contribute to the development of new materials and catalysts with potential applications in electronics, catalysis, and drug development (Thorn & Calabrese, 1984); (Zotti et al., 2001).

Analytical Chemistry and Pharmacology

In analytical chemistry and pharmacology, the compound's derivatives are used in the development of sensitive and specific methods for the quantitative determination of various substances in biological matrices, supporting pre-clinical and clinical studies. This application underscores the compound's utility in enhancing analytical methodologies for drug development and pharmacokinetic studies (Yang et al., 2004).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to various precautions to take when handling the compound .

Properties

IUPAC Name

2-(4-hydroxypiperidin-4-yl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c8-4-1-7(10)2-5-9-6-3-7;/h9-10H,1-3,5-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFGTWXHXGSLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC#N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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